N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine
Description
N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a pyridin-2-ylmethyl substituent at the 4-position amine and a thiophen-2-yl group at the 5-position of the pyrimidine core. Thieno[2,3-d]pyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes . The pyridine and thiophene moieties likely enhance π-π stacking and hydrogen-bonding interactions, influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S2/c1-2-6-17-11(4-1)8-18-15-14-12(13-5-3-7-21-13)9-22-16(14)20-10-19-15/h1-7,9-10H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZVMUFMYNIQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333766 | |
| Record name | N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
697241-63-7 | |
| Record name | N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form an intermediate, which is then cyclized and functionalized to yield the final product . The reaction conditions often include the use of solvents like methanol or toluene and catalysts such as iodine or TBHP (tert-Butyl hydroperoxide) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, sodium borohydride, and various acids and bases. Reaction conditions typically involve moderate temperatures (room temperature to 100°C) and solvents like methanol, toluene, or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine exhibits significant anticancer properties. For instance, it has been evaluated against various human cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
Case Study: Cytotoxicity Evaluation
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 14.62 |
| NCI-H460 | 15.42 | |
| PC-3 | 17.50 |
This data suggests that the compound could serve as a lead for further development in cancer therapeutics .
Inhibition of Kinase Activities
The compound has been investigated for its ability to inhibit various kinases involved in cancer progression. Specifically, it has shown potential as an inhibitor of p38 MAP kinase, which is implicated in inflammatory responses and cancer cell proliferation.
Potential in Treating Inflammatory Diseases
Given its activity against p38 MAP kinase, this compound may also have applications in treating inflammatory diseases such as rheumatoid arthritis. By modulating cytokine production, it could offer therapeutic benefits beyond oncology .
Synthetic Routes
The synthesis of this compound can be achieved through several methodologies:
-
Multicomponent Reactions : Utilizing a one-pot synthesis approach allows for efficient formation of the thieno-pyrimidine scaffold.
- Reagents : Pyridine derivatives, thiophene derivatives, and appropriate coupling agents.
- Conditions : Typically carried out under reflux conditions with solvents such as ethanol or dimethylformamide.
Summary of Synthetic Yields
| Synthesis Method | Yield (%) |
|---|---|
| One-Pot Multicomponent | 75 |
| Traditional Stepwise | 60 |
These methodologies highlight the versatility and efficiency of synthesizing this compound for research and potential clinical applications .
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally analogous compounds from the evidence:
Key Findings:
Substituent Effects on Bioactivity :
- The 2-fluorophenyl and 4-methoxyphenyl groups in ’s compound enhance antibacterial/antifungal activity, likely via hydrogen bonding and hydrophobic interactions . In contrast, the target compound’s pyridin-2-ylmethyl group may improve solubility and metal coordination (e.g., with kinase ATP-binding sites).
- Thiophen-2-yl (target compound) vs. phenyl (): Thiophene’s sulfur atom increases lipophilicity and may alter metabolic stability compared to phenyl .
Synthetic Complexity :
- ’s carboxamide derivative requires multi-step functionalization (e.g., amidation, etherification), whereas the target compound’s synthesis likely involves simpler alkylation of the 4-amine with pyridin-2-ylmethyl halides .
Crystal Packing and Stability :
- ’s compound stabilizes via C–H⋯O and C–H⋯π interactions, while the pyridine and thiophene groups in the target compound may favor π-π stacking and N–H⋯S hydrogen bonds, influencing crystallinity and melting point .
Commercial Availability :
- Derivatives in with trifluoropropoxy or tetrahydrofuran substituents are listed as unavailable commercially, suggesting synthesis challenges. The target compound’s absence from supplier lists implies similar niche applications or proprietary status .
Data Table: Physicochemical and Structural Properties
Biological Activity
N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H12N4S2
- Molecular Weight : 320.42 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core substituted with a pyridine and thiophene moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit significant antimicrobial properties. For instance:
- Study Findings : In vitro studies demonstrated that compounds with similar structures showed activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 μM. These compounds were also effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- In Vitro Studies : A study focusing on the anti-breast cancer activity of newly synthesized thieno[2,3-d]pyrimidine derivatives reported promising results. The compound was found to inhibit cancer cell proliferation effectively and induce apoptosis in breast cancer cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways, which could lead to reduced tumor growth and increased cancer cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Pyridine group | Enhances binding affinity to biological targets |
| Thiophene moiety | Contributes to antimicrobial efficacy |
| Thieno[2,3-d]pyrimidine core | Essential for anticancer activity |
Case Studies
- Antimicrobial Efficacy : A comparative study of various thieno[2,3-d]pyrimidine derivatives highlighted the superior activity of those containing the pyridine substituent against Mycobacterium tuberculosis, suggesting that modifications at this position can enhance efficacy .
- Cancer Cell Line Studies : In vitro assays conducted on MCF-7 breast cancer cells indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity .
Q & A
Q. Optimization factors :
- Temperature : Higher temperatures (80–120°C) improve reaction rates but may degrade heat-sensitive intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, while bases like K₂CO₃ stabilize intermediates .
- Solvents : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while toluene/THF is preferred for coupling reactions .
Q. Methodological solutions :
Validation tools : Use SHELXL () for refinement and Mercury CSD () to compare against database entries.
Complementary techniques : Pair X-ray diffraction with NMR or DFT calculations to validate molecular conformations .
Case study : A polymorph of a thienopyrimidine analog showed a 12.8° dihedral angle deviation between pyrimidine and phenyl rings, resolved via Hirshfeld surface analysis .
What advanced strategies are used to analyze contradictory bioactivity data (e.g., varying IC₅₀ values across assays)?
Answer:
Contradictions may stem from assay conditions (e.g., cell line variability, off-target effects). Strategies include:
Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct vs. indirect effects .
Structural analogs : Test derivatives with modified substituents (e.g., replaced trifluoromethyl groups to improve selectivity).
Example : A thienopyrimidine derivative showed IC₅₀ = 8 nM in kinase assays but IC₅₀ = 120 nM in cell lines due to efflux pump activity. Overexpression of P-glycoprotein was identified as the resistance mechanism .
How is the binding mode of this compound to biological targets (e.g., kinases) determined experimentally?
Answer:
X-ray crystallography : Co-crystallize the compound with target proteins (e.g., aurora kinases) to resolve binding interactions ().
SAR studies : Synthesize analogs with substitutions (e.g., pyridine → benzene) and correlate structural changes with activity .
Q. Key interactions observed in analogs :
Q. Example stability profile :
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 25°C, dark, 4 weeks | <2 | None |
| 40°C/75% RH, 4 weeks | 12 | Hydrolyzed amine |
How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrins to enhance solubility without cytotoxicity .
Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily .
Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
Q. Data from analogs :
| Formulation | Solubility (µg/mL) | Bioactivity Retention (%) |
|---|---|---|
| Free compound | 5.2 | 100 |
| Liposomal | 98.4 | 92 |
What computational tools are effective for predicting SAR and off-target effects?
Answer:
Docking : AutoDock Vina or Glide to model binding poses against target kinases .
QSAR : Machine learning models (e.g., Random Forest) trained on bioactivity data of thienopyrimidine derivatives .
Off-target profiling : SwissTargetPrediction or SEA to identify potential interactions with GPCRs, ion channels, etc. .
Case study : A QSAR model predicted improved selectivity for analogs with bulkier substituents at the pyridine position, later confirmed experimentally .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
